molecular formula C12H10N4OS2 B11367275 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11367275
M. Wt: 290.4 g/mol
InChI Key: XPMZJZVNICFLAI-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 4,6-dimethyl-2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is usually synthesized by cyclization of a hydrazine derivative with a suitable carbonyl compound.

    Coupling of the Rings: The final step involves coupling the benzothiazole and thiadiazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer double bonds or oxygen functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be developed into a drug for treating various diseases, depending on its bioactivity and pharmacokinetic properties.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific bioactivity of the compound, which could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both benzothiazole and thiadiazole rings in its structure. This dual-ring system provides a distinctive set of chemical properties and reactivity patterns, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H10N4OS2

Molecular Weight

290.4 g/mol

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C12H10N4OS2/c1-6-3-7(2)10-9(4-6)19-12(13-10)14-11(17)8-5-18-16-15-8/h3-5H,1-2H3,(H,13,14,17)

InChI Key

XPMZJZVNICFLAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CSN=N3)C

Origin of Product

United States

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